

cross-reactivity of 3-(1H-Indol-5-YL)propanoic acid with related targets

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Compound of Interest

Compound Name: 3-(1H-Indol-5-YL)propanoic acid

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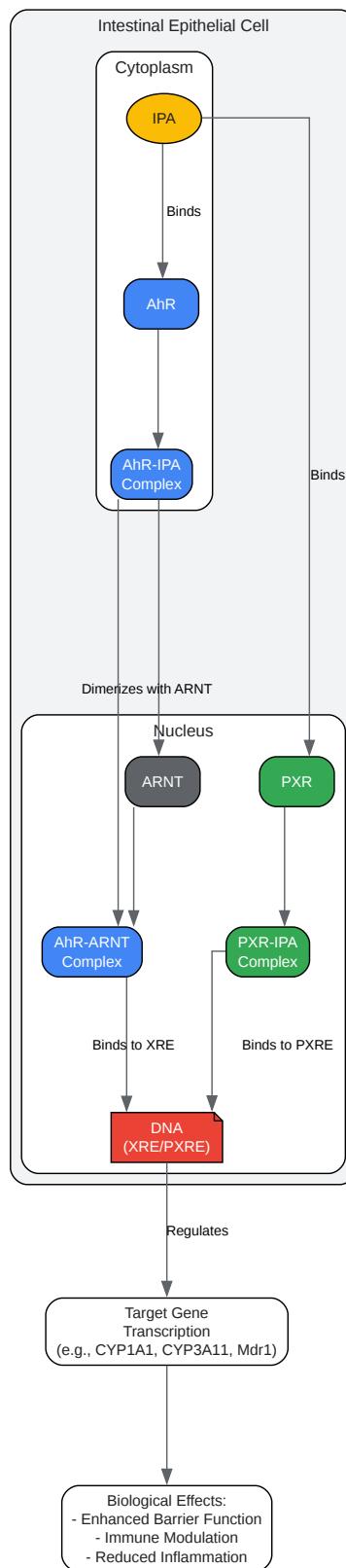
A Comparative Guide to the Cross-Reactivity of Indole-3-Propionic Acid

Disclaimer: This guide focuses on 3-(1H-Indol-3-yl)propanoic acid, commonly known as Indole-3-propionic acid (IPA), due to the extensive availability of biological and experimental data for this isomer. The user's original query for **3-(1H-Indol-5-yl)propanoic acid** did not yield sufficient public data for a comprehensive comparison. IPA is a significant metabolite produced by the human gut microbiota from dietary tryptophan and has garnered considerable research interest for its role in host physiology.

Indole-3-propionic acid (IPA) is a potent antioxidant and signaling molecule that interacts with multiple biological targets.^[1] Its activity is primarily mediated through two key nuclear receptors: the Pregnan X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).^[2] This guide provides an objective comparison of IPA's interaction with these primary targets and evaluates its cross-reactivity profile against related indole-containing compounds.

Key Signaling Pathways of Indole-3-Propionic Acid

IPA exerts its biological effects, including the regulation of gut immunity and barrier integrity, by activating the PXR and AhR signaling pathways.^{[2][3]} Upon entering the cell, IPA can bind to the cytosolic AhR or the nuclear PXR. The ligand-bound AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT), which then binds to specific DNA sequences to regulate gene expression. Activated PXR similarly binds to its responsive elements in the DNA to control the transcription of its target genes.



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Caption: Signaling pathways of Indole-3-Propionic Acid (IPA) via AhR and PXR.

Cross-Reactivity Data Summary

The following table summarizes the known interactions of IPA and structurally related tryptophan metabolites with key biological targets. The data highlights differences in affinity and functional outcomes, suggesting a specific structure-activity relationship for each compound.

Compound	Target	Affinity / Potency	Notes / Functional Outcome
3-(1H-Indol-3-yl)propanoic acid (IPA)	Pregnane X Receptor (PXR)	$K_d = 8.7 \mu M$ ^[3]	Agonist. Induces transcription of PXR target genes, enhancing mucosal barrier function. ^{[3][4]}
Aryl Hydrocarbon Receptor (AhR)	Low-affinity ligand ^[5]		Partial agonist. Induces AhR nuclear translocation and can enhance macrophage phagocytosis. ^{[5][6][7]}
Hydroxyl Radicals	High		Potent scavenger, providing neuroprotective and antioxidant effects without generating pro-oxidant intermediates. ^{[1][8]}
M. tuberculosis			
Tryptophan Biosynthesis	-		Allosteric inhibitor. ^[1]
3-Indoleacrylic acid (IA)	Aryl Hydrocarbon Receptor (AhR)	Very low-affinity ligand ^[5]	Agonist. Induces the expression of AhR target genes. ^[1]
NRF2 Pathway	-		Activator. This activity is not observed with IPA. ^[1]
Indole-3-acetic acid (IAA)	Aryl Hydrocarbon Receptor (AhR)	Direct ligand ^[9]	Agonist. Can provide liver-protective effects. ^[9]
Human Serum Albumin (HSA)	$K_a = 11.57 \times 10^3 M^{-1}$ ^[10]		Demonstrates potential for non-

specific binding.

Indole	Aryl Hydrocarbon Receptor (AhR)	Very low-affinity ligand ^[5]	Agonist. Triggers GLP-1 secretion and increases IL-22 production. ^[1]
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Experimental Protocols

Detailed methodologies for the key experiments that generated the comparison data are provided below.

PXR Competitive Binding Assay (Time-Resolved FRET)

This assay quantifies the ability of a test compound to displace a fluorescent ligand from the PXR ligand-binding domain (LBD), allowing for the determination of binding affinity (e.g., IC₅₀ or K_d).

Methodology:

- Assay Principle: The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium (Tb)-labeled anti-GST antibody and a fluorescein-labeled PXR ligand (Fluormone™ PXR Green). When the fluorescent ligand is bound to the GST-tagged PXR-LBD, excitation of the terbium donor results in energy transfer to the fluorescein acceptor, producing a high FRET signal. A competing compound that displaces the fluorescent ligand disrupts this energy transfer, causing a decrease in the FRET signal. [\[11\]](#)
- Reagents:
 - LanthaScreen™ TR-FRET PXR Competitive Binding Assay Kit (containing human PXR-LBD, Tb-anti-GST antibody, and Fluormone™ PXR Green).[\[11\]](#)
 - Test compounds (e.g., IPA) serially diluted in DMSO.
 - Assay buffer.
- Procedure (1,536-well format):

- Dispense 3 μ L of 2x Fluormone™ tracer solution into black, solid-bottom 1,536-well assay plates.[11]
- Using a pin tool, transfer 23 nL of test and control compounds from a DMSO dilution plate to the assay plate. The final DMSO concentration should be kept below 0.5%. [11]
- Dispense 3 μ L of a 3x mixture of Tb-anti-GST antibody and PXR-LBD into each well to initiate the binding reaction.[11]
- Seal the plates and incubate at room temperature for 2-3 hours to allow the reaction to reach equilibrium.[11]
- Read the plates on a fluorescence plate reader capable of TR-FRET. The reader should be set to excite at 340 nm and read emissions at 495 nm (terbium) and 520 nm (fluorescein).[11]
- The TR-FRET ratio (520 nm / 495 nm) is calculated. Data is normalized to positive (e.g., rifampicin) and negative (DMSO) controls, and concentration-response curves are generated to calculate IC₅₀ values.

AhR Competitive Radioligand Binding Assay

This assay measures the ability of test compounds to compete with a high-affinity radiolabeled ligand for binding to the AhR in cell extracts.

Methodology:

- Assay Principle: The assay quantifies the displacement of a radiolabeled AhR ligand, such as [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin ([³H]TCDD), from the receptor by a non-labeled test compound. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.[5]
- Reagents:
 - [³H]TCDD (radioligand).
 - Cytosolic extracts from Hepa1c1c7 cells (source of murine AhR).[5]

- Test compounds (e.g., IPA, IAA) at various concentrations.
- TCDD (unlabeled, for determining non-specific binding).
- Dextran-coated charcoal.

- Procedure:
 - Prepare cytosolic extracts from Hepa1c1c7 cells. Protein concentration should be determined (e.g., via BCA assay).[5]
 - In glass tubes, incubate the cytosol with 2 nM [³H]TCDD in the presence of either vehicle (DMSO, for total binding), excess unlabeled TCDD (for non-specific binding), or increasing concentrations of the test compound.[5]
 - Incubate the mixture for 2 hours at room temperature.[5]
 - To separate bound from free radioligand, add a dextran-coated charcoal suspension to each tube, vortex, and incubate on ice for 10 minutes.[5]
 - Centrifuge the tubes to pellet the charcoal (with adsorbed free ligand).
 - Transfer the supernatant (containing protein-bound radioligand) to scintillation vials.
 - Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
 - Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine IC₅₀ values.[5]

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